Predictive proteochemometric models for kinases derived from 3D protein field-based descriptors†‡
MedChemComm Pub Date: 2016-03-31 DOI: 10.1039/C5MD00556F
Abstract
Proteochemometrics, a method that simultaneously uses protein and ligand description, was used to model the target-ligand interaction space of 95 kinases and 1572 inhibitors. To build models, we applied 3-dimensional field-based description of the receptors, which allows the visualization of receptor and ligand features relevant for activity within the spatial framework of the binding sites. Receptor fields were derived from knowledge-based potentials and Schrödinger's WaterMaps, while ligands were described by different 1D, 2D and 3D descriptors. Besides good interpretability, which is important for inhibitor design, the obtained proteochemometric models also predicted external test sets with active and inactive ligands or additional protein targets for ligands with more than 80% accuracy and AUCs above 0.8.
![Graphical abstract: Predictive proteochemometric models for kinases derived from 3D protein field-based descriptors](http://scimg.chem960.com/usr/1/C5MD00556F.jpg)
Recommended Literature
- [1] Understanding the loss of electrochemical activity of nanosized LiMn2O4 particles: a combined experimental and ab initio DFT study
- [2] Tuning the structures and photophysical properties of 9,10-distyrylanthrance (DSA) via fluorine substitution†
- [3] A novel wide temperature range and multi-mode optical thermometer based on bi-functional nanocrystal-doped glass ceramics
- [4] Apparatus. A direct-reading fluorimeter
- [5] On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer†
- [6] Water–DMSO-promoted one-pot synthesis of two new series of dihydropyrrolo[2,3-h]quinolines†
- [7] Preparation and characterisation of zwitterionic sulfobetaine containing siloxane-based biostable polyurethanes†
- [8] Multifunctional Gd-based mesoporous silica nanotheranostic for anticancer drug delivery†
- [9] Synthesis, structural studies, kinetic stability, and oxidation catalysis of the late first row transition metal complexes of 4,10-dimethyl-1,4,7,10-tetraazabicyclo[6.5.2]pentadecane†
- [10] Linear correlation between the C–H activation barrier and the C–Cu/C–H bond dissociation energy gap in Cu-promoted C–H activation of heteroarenes†
![MedChemComm](https://scimg.chem960.com/usr/1/MD001001.jpg)
Journal Name:MedChemComm
Research Products
-
CAS no.: 18719-24-9
-
CAS no.: 13446-44-1
-
CAS no.: 10383-90-1